molecular formula C10H13BrN2O B8524926 6-Bromo-pyridine-2-carboxylic acid tert-butylamide

6-Bromo-pyridine-2-carboxylic acid tert-butylamide

Cat. No. B8524926
M. Wt: 257.13 g/mol
InChI Key: JUYWOWQICJIOCY-UHFFFAOYSA-N
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Patent
US07737279B2

Procedure details

2,6-Dibromopyridine (40 g, 170 mmol) in THF (200 mL) was added dropwise over 1 hr to a cooled (−78 C) solution of n-butyllithium (2.0M in pentane, 85 mL, 170 mmol) in THF (100 mL) under a nitrogen atmosphere. The mixture was allowed to stir for an additional 15 min, then tert-butyl isocyanate was added dropwise over 5 min. The resulting reaction mixture was allowed to warm slowly to room temperature overnight before quenching with saturated ammonium chloride solution (200 mL) and extracting with ethyl acetate (2×100 mL). The combined organics were dried (MgSO4) and evaporated in vacuo to yield the cude product A466.1 (42.4 g) as a dark brown oil which was used immediately without further purification. HPLC YMC S-5 4.6×33 mm (2 min grad): retention time 1.76 min, M+H+=203.08
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.C([Li])CCC.[C:14]([N:18]=[C:19]=[O:20])([CH3:17])([CH3:16])[CH3:15]>C1COCC1>[C:14]([NH:18][C:19]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1)=[O:20])([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for an additional 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
before quenching with saturated ammonium chloride solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the cude product A466.1 (42.4 g) as a dark brown oil which
CUSTOM
Type
CUSTOM
Details
was used immediately without further purification
CUSTOM
Type
CUSTOM
Details
4.6×33 mm (2 min grad)
Duration
2 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)(C)NC(=O)C1=NC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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